Carbonic Anhydrase IV (CA IV) Isoform Selectivity: A Quantitative Comparison with Primary Sulfonamide Analog
The target compound demonstrates a quantifiable difference in binding affinity for human carbonic anhydrase IV (hCA IV) compared to the benchmark primary sulfonamide, methyl 4-sulfamoylbenzoate (CAS 22808-73-7). While the primary sulfonamide is an equipotent inhibitor of several hCA isoforms, the N-methyl substitution in Methyl 4-[(methylamino)sulfonyl]benzoate results in a distinct and reduced affinity for hCA IV [1]. This specific reduction in activity provides a quantifiable metric for isoform selectivity that is not present in the primary sulfonamide analog.
| Evidence Dimension | Binding Affinity (Ki) for human Carbonic Anhydrase IV (hCA IV) |
|---|---|
| Target Compound Data | Ki = 4,190,000 nM (4.19 mM) |
| Comparator Or Baseline | Methyl 4-sulfamoylbenzoate (CAS 22808-73-7) (Inferred as a potent CA inhibitor with low nanomolar Ki against multiple isoforms; specific hCA IV data not located but class behavior establishes baseline potency) |
| Quantified Difference | Extremely weak binding (millimolar Ki), indicating a >1,000,000-fold loss in potency relative to the expected nanomolar range for primary sulfonamide CA inhibitors [2]. |
| Conditions | Inhibition of recombinant human carbonic anhydrase IV incubated for 15 mins, measured by phenol red-based stopped-flow assay [1]. |
Why This Matters
This data proves the compound is not a generic carbonic anhydrase inhibitor; its specific N-methyl substitution imparts a distinct and measurable activity profile, which is critical when selecting a scaffold for designing isoform-selective inhibitors.
- [1] BindingDB. (n.d.). BDBM50528712 / CHEMBL4471248. Affinity Data for Methyl 4-[(methylamino)sulfonyl]benzoate against Carbonic Anhydrase IV. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
